3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

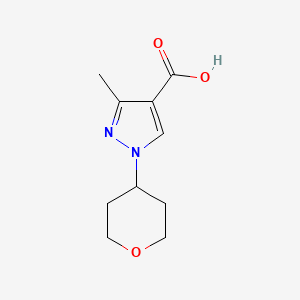

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a tetrahydropyran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where the pyrazole is reacted with a suitable tetrahydropyran derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Carboxylic Acid-Derived Reactions

The carboxylic acid group (-COOH) undergoes standard reactions typical of this functional group:

Esterification

Reaction with alcohols under acid catalysis produces esters. For example:

Conditions : Sulfuric acid or HCl catalyst, reflux in anhydrous ethanol or methanol .

Amide Formation

Reaction with amines or ammonia yields amides, a key step in drug synthesis:

Reagents : Thionyl chloride (SOCl₂) for acyl chloride intermediate, followed by amine coupling .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ under high temperatures (~200°C) or via metal catalysts (e.g., Cu), yielding 3-methyl-1-(oxan-4-yl)-1H-pyrazole .

Pyrazole Ring Modifications

The pyrazole ring participates in electrophilic substitution and coordination reactions:

Electrophilic Substitution

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at position 5 of the pyrazole ring .

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid adds halogens to the ring .

Coordination Chemistry

The nitrogen atoms in the pyrazole ring can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological applications .

Oxan-4-yl Group Reactivity

The oxan-4-yl (tetrahydropyranyl) substituent undergoes ring-opening and functionalization:

Acid-Catalyzed Ring Opening

In acidic conditions (e.g., HCl), the tetrahydropyranyl group hydrolyzes to form diols :

Oxidation

Strong oxidizing agents (e.g., KMnO₄) convert the oxan-4-yl group to a ketone or carboxylic acid derivative, depending on conditions .

Comparative Reactivity Table

Mechanistic Insights

-

Acid-Catalyzed Reactions : Protonation of the pyrazole ring’s nitrogen enhances electrophilic substitution rates .

-

Steric Effects : The oxan-4-yl group’s bulkiness directs substitutions to the less hindered C-5 position .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, materials science, and agrochemical research. Further studies are needed to explore its catalytic and optoelectronic applications.

Applications De Recherche Scientifique

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mécanisme D'action

The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

- 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride

- 3-methyl-1-(oxan-4-yl)piperazine

Uniqueness

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Activité Biologique

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with a methyl group and an oxane moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, leading to the development of derivatives with enhanced biological activity. For example, one study highlighted the synthesis of pyrazole derivatives that demonstrated significant fungicidal and antiviral properties against various pathogens .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity. In preliminary bioassays, certain compounds showed efficacy against plant viruses such as Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies report that some derivatives possess fungicidal effects against wheat rust and other fungal pathogens, suggesting potential applications in agricultural fungicides .

Anticancer Potential

Further investigations into the anticancer properties of related pyrazole compounds have revealed promising results. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent activity . While specific data on this compound is limited, these findings suggest a pathway for future research.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Antiviral Efficacy : A study demonstrated that certain pyrazole derivatives could inhibit viral replication effectively in vitro, showing promise for further development as antiviral agents.

- Fungicidal Activity : Another research effort highlighted the effectiveness of pyrazole compounds against fungal pathogens affecting crops, providing a basis for developing new agricultural treatments.

Summary of Findings

| Activity | Target Organism/Cell Line | Effectiveness (EC50/IC50) |

|---|---|---|

| Antiviral | Tobacco Mosaic Virus | Comparable to standard agents |

| Antifungal | Wheat Rust | Significant fungicidal activity |

| Anticancer | HCT-116 | IC50 ~ 2.3 µg/mL |

| MCF-7 | IC50 ~ 2.3 µg/mL |

Propriétés

IUPAC Name |

3-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLISWXTBXEDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.